Mmp-9-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

MMP-9-IN-1 es un inhibidor específico de la metaloproteinasa de matriz-9 (MMP-9). A diferencia de otras MMP, se dirige selectivamente al dominio hemopexina (PEX) de la MMP-9 . La MMP-9 desempeña un papel crucial en la remodelación de la matriz extracelular y la homeostasis tisular.

Mecanismo De Acción

MMP-9-IN-1 inhibe la MMP-9 al unirse específicamente a su dominio PEX. Esto evita que la MMP-9 degrade los componentes de la matriz extracelular, influyendo en la remodelación tisular y la progresión de la enfermedad.

Análisis Bioquímico

Biochemical Properties

Mmp-9-IN-1 plays a crucial role in biochemical reactions by inhibiting the activity of MMP-9. MMP-9 is a zinc-dependent endopeptidase that degrades various components of the extracellular matrix, such as collagen and elastin. By binding to the hemopexin domain of MMP-9, this compound prevents the enzyme from interacting with its substrates, thereby inhibiting its proteolytic activity . This interaction is highly specific, as this compound does not affect other matrix metalloproteinases .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In cancer cells, such as HT-1080 and MDA-MB-435, this compound inhibits cell proliferation by blocking MMP-9 activity . This inhibition affects cell signaling pathways involved in cell migration and invasion, thereby reducing the metastatic potential of these cells. Additionally, this compound influences gene expression related to extracellular matrix remodeling and inflammation, further impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the hemopexin domain of MMP-9, which is essential for the enzyme’s interaction with extracellular matrix components. By occupying this domain, this compound prevents MMP-9 from binding to and degrading its substrates . This inhibition leads to a decrease in the proteolytic activity of MMP-9, thereby reducing the breakdown of extracellular matrix proteins and modulating various cellular processes, including cell migration, invasion, and angiogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions and maintains its inhibitory activity over extended periods . Long-term studies have shown that continuous exposure to this compound results in sustained inhibition of MMP-9 activity, leading to prolonged effects on cellular function and extracellular matrix remodeling . The compound may undergo degradation under certain conditions, which could affect its long-term efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits MMP-9 activity without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including adverse impacts on normal tissue function and overall health . Studies in animal models have demonstrated that this compound can significantly reduce tumor growth and metastasis at optimal dosages, highlighting its potential as a therapeutic agent .

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of MMP-9 activity. The compound interacts with enzymes and cofactors involved in the regulation of extracellular matrix degradation and remodeling . By inhibiting MMP-9, this compound affects the metabolic flux of various substrates, leading to changes in metabolite levels and overall cellular metabolism . These effects are crucial for understanding the compound’s role in modulating physiological and pathological processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization . Once inside the cells, this compound accumulates in areas where MMP-9 is active, such as the extracellular matrix and sites of tissue remodeling . This targeted distribution enhances the compound’s efficacy in inhibiting MMP-9 activity and modulating cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound is directed to the extracellular matrix and other compartments where MMP-9 is active . This localization is mediated by targeting signals and post-translational modifications that guide this compound to its sites of action . By localizing to these specific areas, this compound effectively inhibits MMP-9 activity and modulates extracellular matrix remodeling and cellular processes .

Métodos De Preparación

Rutas sintéticas:: La ruta sintética para MMP-9-IN-1 involucra varios pasos. Si bien no tengo detalles específicos sobre la vía sintética exacta, normalmente incluye transformaciones químicas para ensamblar el compuesto final.

Condiciones de reacción:: Las condiciones de reacción pueden variar según la estrategia sintética específica empleada. Los investigadores a menudo optimizan los parámetros de reacción, como la temperatura, el solvente y los catalizadores, para lograr altos rendimientos.

Producción industrial:: Para la producción a escala industrial, this compound se puede sintetizar utilizando reacciones a gran escala. Las empresas pueden emplear procesos de flujo continuo o reacciones por lotes para producir este compuesto de manera eficiente.

Análisis De Reacciones Químicas

Tipos de reacciones:: Es probable que MMP-9-IN-1 experimente diversas reacciones químicas, que incluyen oxidación, reducción y sustitución. Estas reacciones modifican su estructura y propiedades.

Reactivos y condiciones comunes::Oxidación: Se pueden utilizar agentes oxidantes como el peróxido de hidrógeno (H₂O₂) o el ácido m-cloroperbenzoico (m-CPBA).

Reducción: Se podrían emplear agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de aluminio y litio (LiAlH₄).

Sustitución: Pueden ocurrir reacciones de sustitución nucleofílica con grupos salientes apropiados.

Productos principales:: Los productos primarios formados durante estas reacciones serían derivados de this compound con grupos funcionales o estereoquímica alterados.

Aplicaciones Científicas De Investigación

MMP-9-IN-1 tiene diversas aplicaciones en las disciplinas científicas:

Química: Los investigadores estudian su reactividad, estabilidad e interacciones con otras moléculas.

Biología: Puede afectar la migración celular, la regeneración tisular y la cicatrización de heridas.

Medicina: Investigado para su posible uso terapéutico en cáncer, inflamación y reparación tisular.

Industria: Las empresas exploran su papel en el desarrollo de fármacos y biomateriales.

Comparación Con Compuestos Similares

Si bien no tengo una lista directa de compuestos similares, los investigadores a menudo comparan MMP-9-IN-1 con otros inhibidores de MMP. Su singularidad radica en su objetivo selectivo de la MMP-9, lo que lo distingue de los inhibidores de espectro más amplio.

Recuerde que this compound es un compuesto prometedor con aplicaciones potenciales en diversos campos. La investigación adicional revelará sus capacidades e impacto completos.

Propiedades

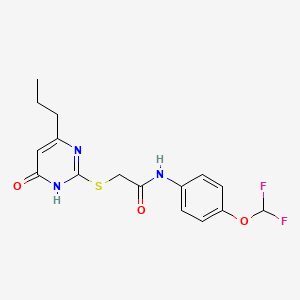

IUPAC Name |

N-[4-(difluoromethoxy)phenyl]-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2N3O3S/c1-2-3-11-8-13(22)21-16(20-11)25-9-14(23)19-10-4-6-12(7-5-10)24-15(17)18/h4-8,15H,2-3,9H2,1H3,(H,19,23)(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTRRVUORWPRGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chlorobenzyl)-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3017630.png)

![3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(3-methylbenzyl)quinolin-4(1H)-one](/img/structure/B3017632.png)

![4-chloro-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3017634.png)

![1-Ethynyl-4-fluorobicyclo[2.2.1]heptane](/img/structure/B3017635.png)

![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B3017637.png)

![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3017639.png)

![2-Amino-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3017642.png)

![4-(2-Chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B3017644.png)

![Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate](/img/structure/B3017645.png)

![(2E)-4-(dimethylamino)-N-(1-{[(3-fluoropyridin-2-yl)oxy]methyl}cyclopentyl)but-2-enamide](/img/structure/B3017648.png)